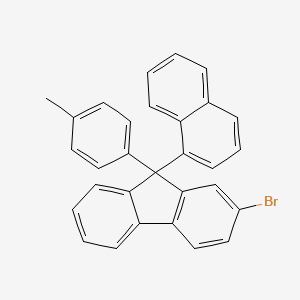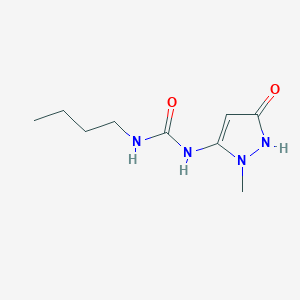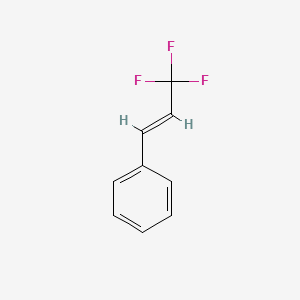
2-Bromo-9-(naphthalen-1-yl)-9-(p-tolyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-9-(naphthalen-1-yl)-9-(p-tolyl)-9H-fluorene is an organic compound that belongs to the class of brominated fluorenes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(naphthalen-1-yl)-9-(p-tolyl)-9H-fluorene typically involves the bromination of a precursor fluorene compound. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated fluorenes.
Substitution: Formation of substituted fluorenes with various functional groups.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2-Bromo-9-(naphthalen-1-yl)-9-(p-tolyl)-9H-fluorene would depend on its specific application. In organic electronics, its mechanism involves the transport of electrons or holes through its conjugated system. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
9-(Naphthalen-1-yl)-9H-fluorene: Lacks the bromine atom, which may affect its reactivity and applications.
2-Bromo-9H-fluorene: Lacks the naphthalen-1-yl and p-tolyl groups, which may influence its electronic properties.
9-(p-Tolyl)-9H-fluorene: Lacks the bromine and naphthalen-1-yl groups, affecting its overall chemical behavior.
Uniqueness
2-Bromo-9-(naphthalen-1-yl)-9-(p-tolyl)-9H-fluorene is unique due to the presence of both naphthalen-1-yl and p-tolyl groups along with the bromine atom. This combination of substituents can significantly influence its electronic properties, making it suitable for specific applications in materials science and organic electronics.
属性
分子式 |
C30H21Br |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
2-bromo-9-(4-methylphenyl)-9-naphthalen-1-ylfluorene |
InChI |
InChI=1S/C30H21Br/c1-20-13-15-22(16-14-20)30(27-12-6-8-21-7-2-3-9-24(21)27)28-11-5-4-10-25(28)26-18-17-23(31)19-29(26)30/h2-19H,1H3 |
InChI 键 |
MZIMHHQHAIDEPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC6=CC=CC=C65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)




![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)


![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)

![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
